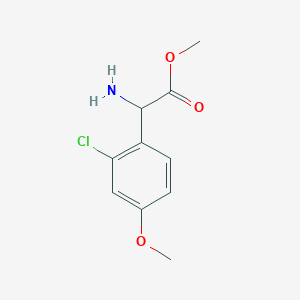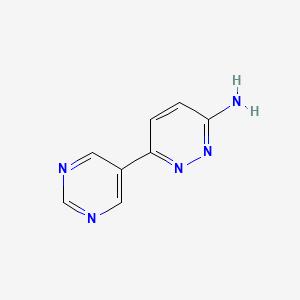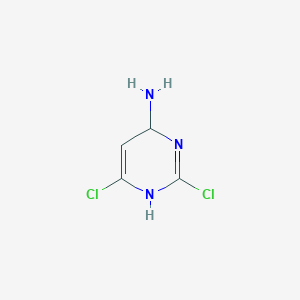![molecular formula C10H11N3S B11727368 {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea CAS No. 62337-05-7](/img/structure/B11727368.png)
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea is an organic compound that features a thiourea group attached to a phenylprop-2-en-1-ylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea typically involves the condensation of thiourea with an appropriate aldehyde or ketone. One common method is the reaction of thiourea with cinnamaldehyde under acidic or basic conditions to yield the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 25°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or alkoxides replace the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvents, temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents like tetrahydrofuran or ethanol, temperatures ranging from -20°C to 25°C.
Substitution: Halides, alkoxides; reaction conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile, temperatures ranging from 25°C to 80°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiourea derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and can be utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed as a stabilizer, catalyst, or intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the phenylprop-2-en-1-ylidene moiety.
Phenylthiourea: Contains a phenyl group attached to the thiourea moiety, similar in structure but different in reactivity and applications.
Cinnamaldehyde: The aldehyde precursor used in the synthesis of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea, shares the phenylprop-2-en-1-ylidene structure.
Uniqueness
This compound is unique due to its combination of the thiourea and phenylprop-2-en-1-ylidene moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62337-05-7 |
|---|---|
Molekularformel |
C10H11N3S |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
[[(E)-3-phenylprop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8? |
InChI-Schlüssel |
SHUQFXIRXYXNOZ-MCOJTXNVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=NNC(=S)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)
![3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727288.png)
![2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11727291.png)




![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)
![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)


![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)

